2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol
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Overview
Description
2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 4-Methyl-3-(trifluoromethyl)benzaldehyde.
Reduction Reaction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the aldehyde group.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the hydroxyl group to a methyl group using reagents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: 4-Methyl-3-(trifluoromethyl)benzaldehyde, 4-Methyl-3-(trifluoromethyl)benzoic acid.
Reduction Products: 2-[4-Methyl-3-(trifluoromethyl)phenyl]methane.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features that may interact with biological targets.
Biochemical Research: Utilized in studies involving enzyme interactions and metabolic pathways.
Industry:
Materials Science: Incorporated into polymers and other materials to impart specific properties such as hydrophobicity or chemical resistance.
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Mechanism of Action
The mechanism by which 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol exerts its effects involves:
Molecular Targets: Interaction with enzymes and receptors due to its hydroxyl and trifluoromethyl groups.
Pathways: Modulation of metabolic pathways, potentially affecting processes like signal transduction and gene expression.
Comparison with Similar Compounds
2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol: Similar structure but with a fluorine atom instead of a methyl group.
2-[4-Methyl-3-(difluoromethyl)phenyl]ethanol: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness:
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic properties, making it more reactive in certain chemical reactions.
Hydroxyl Group: The hydroxyl group allows for hydrogen bonding, influencing the compound’s solubility and reactivity.
This detailed overview provides a comprehensive understanding of 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7-2-3-8(4-5-14)6-9(7)10(11,12)13/h2-3,6,14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJUUFFLUWLVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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